Product packaging for C.I. Pigment Violet 1(Cat. No.:CAS No. 64381-98-2)

C.I. Pigment Violet 1

Cat. No.: B3434810
CAS No.: 64381-98-2
M. Wt: 479.0 g/mol
InChI Key: PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics.
Rhodamine B is an organic chloride salt having N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium as the counterion. An amphoteric dye commonly used as a fluorochrome. It has a role as a fluorochrome, a fluorescent probe and a histological dye. It is an organic chloride salt and a xanthene dye. It contains a rhodamine B(1+).
Rhodamine is a class of xanthene derivatives with fluorescent properties that are used as tracer dyes in a wide variety of industrial and laboratory applications.
D&C Red No. 19 can cause cancer according to The Food and Drug Administration (FDA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31N2O3.Cl<br>C28H31ClN2O3 B3434810 C.I. Pigment Violet 1 CAS No. 64381-98-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
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InChI

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H
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InChI Key

PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
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Molecular Formula

C28H31ClN2O3
Record name C.I. FOOD RED 15
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Related CAS

14728-79-1
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID6042369
Record name Rhodamine B
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Molecular Weight

479.0 g/mol
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Physical Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder.
Record name C.I. FOOD RED 15
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Record name Rhodamine B
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Solubility

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE
Record name RHODAMINE B
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Color/Form

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID

CAS No.

81-88-9
Record name C.I. FOOD RED 15
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Historical Trajectories and Milestones in Synthetic Pigment Chemistry

The development of synthetic pigments marks a significant turning point in the history of color and chemistry. While the use of naturally occurring pigments dates back to antiquity, the 18th century ushered in a new era of manufactured colorants. researchgate.netgoogle.com The first modern synthetic pigment, Prussian blue, was accidentally discovered in the early 1700s. google.comrhiannonpiper.com This discovery was a prelude to a wave of innovation in the 19th century, driven by advancements in organic chemistry. researchgate.net

A pivotal moment came in 1856 with the synthesis of mauveine, the first fully synthetic dye, which catalyzed the growth of the synthetic dye industry. researchgate.netmentalfloss.com This period saw the introduction of numerous new pigment classes, including azo pigments and triarylmethanes. researchgate.net The early 20th century continued this trend with the development of arylide yellows and, notably, the discovery of phthalocyanine (B1677752) blue in 1928, which set a new standard for pigment stability. researchgate.net Shortly after, quinacridones, a class of highly stable violet pigments, emerged. researchgate.net

The creation of synthetic organic pigments (SOPs) provided artists and industries with a broader and more consistent color palette than what was available from natural sources. These new pigments often offered improved properties such as lightfastness and solvent resistance. researchgate.net The Colour Index was established in 1924 to catalogue the rapidly expanding world of colorants, providing a standardized system for their classification. mdpi.com

Contemporary Significance of C.i. Pigment Violet 1 Within Specialized Chemical Science and Technology Domains

C.I. Pigment Violet 1, a member of the triarylmethane xanthene derivative class, holds a specific place in the landscape of modern pigments. sypigment.com It is recognized for its brilliant reddish-violet hue and high color strength. sypigment.comepsilonpigments.com Its properties are often compared to those of C.I. Pigment Violet 2, with which it shares a similar shade and fastness. sypigment.comepsilonpigments.com

In specialized applications, this compound is valued for its performance in various ink and coating systems. epsilonpigments.com It is recommended for use in flexographic water-based inks, gravure solvent-based inks, offset inks, and various other printing inks. epsilonpigments.com Its utility also extends to textile printing and water-based coatings. epsilonpigments.com The pigment's good lightfastness and heat resistance contribute to its suitability for these applications. ontosight.ai

Research into synthetic organic pigments continues to be an active area. Analytical techniques such as micro-Raman spectroscopy and liquid chromatography are employed to identify and characterize these pigments in various contexts, including cultural heritage studies. researchgate.netmdpi.com The study of historical pigments can also inform modern materials science, as some ancient pigments have been found to possess unique properties applicable to high-tech fields. mentalfloss.commdpi.com

Delineation of Research Scope and Articulated Objectives for Comprehensive Scholarly Analysis

This article provides a focused analysis of C.I. Pigment Violet 1, examining its chemical and physical properties, historical context, and applications. The primary objectives are to:

Detail the chemical identity and structure of this compound.

Present its key physical and chemical properties in a clear and accessible format.

Situate the pigment within the broader history of synthetic pigment development.

Outline its primary applications in modern chemical and technological fields.

The scope of this analysis is strictly limited to the scientific and technical aspects of this compound.

Epistemological and Methodological Frameworks Guiding Interdisciplinary Inquiry

Fundamental Reaction Mechanisms Governing this compound Formation

The creation of the this compound chromophore is rooted in classic organic reactions, primarily electrophilic aromatic substitution, leading to the formation of a xanthene ring system.

The foundational synthesis of the pigment's core structure involves the condensation reaction between phthalic anhydride (B1165640) and two equivalents of an m-substituted aminophenol, specifically 3-(diethylamino)phenol. environmentclearance.nic.in This reaction proceeds via an acid-catalyzed mechanism, typically a Friedel-Crafts acylation.

The mechanism unfolds in the following steps:

Acylation: The phthalic anhydride, in the presence of an acid catalyst (or through auto-catalysis), acts as an electrophile. It acylates one molecule of 3-(diethylamino)phenol at the para-position relative to the hydroxyl group, which is highly activated by both the hydroxyl and diethylamino groups. This forms a 2-carboxybenzoyl intermediate.

Second Condensation: The ketone functional group in this intermediate is then protonated, making it susceptible to a second electrophilic attack by another molecule of 3-(diethylamino)phenol.

Dehydration and Ring Formation: This is followed by a dehydration step, leading to the formation of the triphenylmethane (B1682552) structure characteristic of xanthene dyes. The final ring closure to form the xanthene (or pyronine) ring is achieved through the elimination of a water molecule, creating the conjugated system responsible for the compound's color. The resulting water-soluble dye is C.I. Basic Violet 10. dyestuffintermediates.com

Table 1: Key Reactants in this compound Synthesis

Reactant Chemical Formula Role in Synthesis
3-(Diethylamino)phenol C₁₀H₁₅NO The primary aromatic amine and phenol (B47542) source that forms the backbone of the xanthene structure. environmentclearance.nic.in
Phthalic Anhydride C₈H₄O₃ The acylating agent that links the two aminophenol molecules and forms part of the final structure. environmentclearance.nic.in

Elucidation of Cyclization Processes and Resulting Structural Isomerism

The term "cyclization" in the context of this compound refers to the ring-closing condensation reaction that forms the central pyran ring of the xanthene system. This intramolecular dehydration is the critical step that establishes the chromophore. Once the initial acylation of one aminophenol molecule occurs, the resulting keto-acid intermediate reacts with a second aminophenol molecule. The cyclization step locks the structure into the planar, conjugated system that allows for strong absorption of visible light, producing the intense violet color.

Structural isomerism is generally not a major concern in the synthesis of this compound when using pure phthalic anhydride and 3-(diethylamino)phenol due to the symmetry of the reactants. However, the final step of the pigment manufacturing process, known as "laking," involves precipitating the soluble dye C.I. Basic Violet 10 with a complex inorganic heteropoly acid, such as phosphomolybdic acid (PMA) or phosphotungstomolybdic acid (PTMA). dyestuffintermediates.comunion-pigment.com The exact stoichiometry and structure of these laking agents can vary, which can lead to minor variations in the final pigment complex, though this is not typically classified as structural isomerism of the organic chromophore itself.

Innovations in Synthetic Pathways for Optimized Yield and Enhanced Purity

Industrial production of this compound focuses on optimizing the synthesis to maximize yield, improve purity for brighter color, and ensure consistency between batches.

The choice of solvent is critical in the synthesis of this compound. For the initial condensation reaction, ethanol (B145695) is a commonly used solvent. environmentclearance.nic.in It effectively dissolves the organic reactants while allowing for the subsequent distillation and recovery for recycling, which is a key consideration in eco-friendly and cost-effective industrial processes. kci.go.kr

After the condensation and formation of the soluble C.I. Basic Violet 10, water is the primary medium for the laking process. The dye is dissolved in water, and then a solution of the precipitating agent (e.g., phosphomolybdic acid) is added to form the insoluble pigment, which can then be isolated by filtration. google.com The pigment's performance characteristics, such as resistance to various chemicals, are influenced by this final precipitation step. sypigment.com

Table 2: Solvent Roles in this compound Manufacturing

Solvent Stage of Use Purpose Key Considerations
Ethanol Condensation Dissolves reactants (3-(diethylamino)phenol, Phthalic Anhydride). environmentclearance.nic.in Allows for reaction under controlled temperatures; can be distilled and recycled. environmentclearance.nic.in
Water Laking/Precipitation Dissolves the intermediate dye (C.I. Basic Violet 10) and the laking agent. google.com Facilitates the formation of the insoluble pigment salt; used for washing to remove impurities. environmentclearance.nic.in
Acetone Purification/Analysis Used for washing or as a solvent where the pigment is only slightly soluble. dyestuffintermediates.com Effective for removing certain organic impurities without dissolving the final pigment.

Catalytic Enhancements and the Role of Reaction Accelerators

While the initial condensation is an acid-catalyzed reaction, the term "catalyst" in the broader sense of pigment production can also refer to agents that facilitate the formation of the final stable product. In the case of this compound, the most significant "enhancement" comes from the laking process. The conversion of the soluble dye into an insoluble pigment is not a catalytic cycle but a stoichiometric reaction that fundamentally alters the compound's properties.

The precipitating agents, such as phosphomolybdic acid (PMA) and phosphotungstomolybdic acid (PTMA), are crucial. dyestuffintermediates.com They are complex inorganic acids that form a stable, insoluble salt with the cationic xanthene dye. This process is essential for achieving the high lightfastness and stability required for a pigment. cymitquimica.com Research into optimizing the laking process, including the precise composition of the heteropoly acid and the conditions of precipitation, is a key area for improving the pigment's final properties. Some studies on other pigments have explored inorganic salts like MgCl₂ for their catalytic activities in pigment production, but for this compound, the laking agent is the primary accelerator for forming the final pigment. semanticscholar.org

In the synthesis of some organic pigments, such as C.I. Pigment Violet 23, the strategic addition of small, controlled amounts of water (0.1-4% by weight) has been found to surprisingly enhance reaction kinetics and improve yield by preventing fluctuations caused by raw material quality. google.comgoogle.comepo.org

However, for this compound, the role of water is primarily as a solvent and a purification agent rather than a kinetic enhancer in the condensation step. The synthesis pathway involves two distinct phases concerning water:

Anhydrous/Low-Water Condensation: The initial condensation is often carried out in an organic solvent like ethanol with minimal water to drive the dehydration reaction forward. environmentclearance.nic.in

Aqueous Laking: Following condensation, water is used extensively as the solvent for the laking step, where the soluble dye is converted to the insoluble pigment. google.com It is also used for washing the final product to remove unreacted starting materials and soluble by-products.

Engineering Challenges and Process Intensification in this compound Production

The manufacturing of this compound faces several engineering challenges common to batch-processed specialty chemicals. These include long reaction times, management of raw material costs, and control over the final physical properties of the pigment, which are crucial for its performance in applications. google.comfrontiersin.orggoogle.com Process intensification, which focuses on developing novel equipment and techniques to achieve dramatic improvements in manufacturing, offers viable solutions to these challenges. frontiersin.orgtudelft.nl

A primary challenge is the lengthy duration of traditional batch synthesis for xanthene derivatives, which can range from minutes to over 24 hours. frontiersin.org This inefficiency leads to higher energy consumption and lower plant throughput. Process intensification through continuous flow systems has emerged as a powerful alternative. frontiersin.org Research on the synthesis of a xanthene derivative using a copper-based metal-organic framework (CuBTC) catalyst demonstrated that a continuous flow setup could produce the target compound in 22.5 times less time than equivalent batch conditions while achieving comparable yields. frontiersin.org This highlights a significant opportunity for intensifying the production of the this compound precursor.

Another engineering challenge lies in the energy-intensive nature of the synthesis, which often requires harsh reaction conditions. frontiersin.orgUltrasound-assisted synthesis represents a key process intensification technology that can address this. The application of ultrasonic irradiation provides the activation energy for chemical reactions, often leading to higher yields, faster reaction rates, and improved selectivity under milder conditions. nih.gov This method is considered a significant intensification technology in mass transfer processes and has been successfully used to synthesize various xanthene derivatives. nih.gov

Furthermore, controlling the final pigment properties, such as particle size, crystal form, and dispersibility, is a critical engineering task. Poor dispersibility can lead to processing issues like increased viscosity, gelation during storage, and reduced color strength in the final application. google.com The post-synthesis steps, including grinding, kneading, and surface treatment, are therefore crucial and complex engineering processes that require precise control to ensure a high-quality, consistent product. google.com

Table 2: Engineering Challenges and Process Intensification Strategies

Engineering ChallengeTraditional ApproachProcess Intensification StrategyAnticipated BenefitReference
Long Reaction TimesBatch reactor synthesisContinuous Flow SystemsDrastic reduction in reaction time, increased throughput. frontiersin.org
High Energy ConsumptionConventional heatingUltrasound-Assisted SynthesisFaster reaction rates at milder conditions, lower energy input. nih.gov
High Cost of ReagentsUse of phosphotungstic/molybdic acidsUse of lower-cost intermediates (e.g., copper sulfate)Significant reduction in production cost. google.com
Inconsistent Pigment PropertiesStandard milling and finishingAdvanced grinding/kneading processes, controlled precipitationImproved dispersibility, stability, and color performance. google.com

Application of Green Chemistry Principles in Pigment Manufacturing Protocols

The production of this compound, like many synthetic pigments, traditionally involves processes and materials that present environmental and sustainability challenges. The application of green chemistry principles offers a framework for redesigning these protocols to be more eco-friendly. Key areas of focus include the use of safer chemicals, improved energy efficiency, and robust waste management.

Safer Solvents and Catalysts: A core principle of green chemistry is the avoidance of hazardous solvents and reagents. Research has shown that the synthesis of xanthene derivatives can be successfully performed in environmentally benign solvents like water. nih.gov Furthermore, toxic and corrosive acid catalysts can be replaced with more eco-friendly alternatives. For instance, an ultrasound-assisted condensation for xanthene synthesis was developed using NH₄H₂PO₄/SiO₂ as an efficient and greener catalyst. nih.gov

Waste Management and Treatment: The manufacturing of rhodamine-type dyes, the precursors to this compound, generates wastewater containing residual dye, which is toxic and persistent. mdpi.comresearchgate.net Green chemistry emphasizes the treatment of such effluents rather than their release.

Photocatalytic Degradation: Advanced Oxidation Processes (AOPs) offer a promising solution. Research has demonstrated that zinc oxide (ZnO) nanoparticles can act as effective photocatalysts to degrade Rhodamine B dye under solar illumination, breaking it down into less harmful compounds. arabjchem.org This provides a sustainable method for treating wastewater from pigment production.

Adsorption with Sustainable Materials: Another approach is the removal of residual dye through adsorption. Numerous studies have focused on developing low-cost adsorbents from agricultural waste and industrial byproducts, such as coal gasification fine slag. researchgate.netbohrium.com This "waste to treat waste" approach aligns with circular economy principles and provides an effective means of purifying dye-contaminated water. bohrium.com

Safer Laking Agents: The laking step is critical but often involves heavy metal-containing heteropolyacids like phosphomolybdic acid, which pose environmental concerns. ontosight.ai Green chemistry encourages finding safer substitutes. While research into direct replacements for this compound is specific, the broader field of lake pigments explores various metal salts like alum and copper sulfate. nih.gov A green approach would involve selecting salts with lower toxicity profiles, developing methods to recycle the precipitating agents, or designing new laking agents that are more environmentally benign.

Table 3: Application of Green Chemistry Principles in Pigment Manufacturing

Green Chemistry PrincipleTraditional MethodGreen Alternative/ApplicationReference
Use of Safer SolventsUse of hazardous organic solvents.Performing synthesis in water. nih.gov
Use of Safer CatalystsStrong, corrosive protonic acids.Use of milder, reusable catalysts like NH₄H₂PO₄/SiO₂. nih.gov
Energy EfficiencyProlonged heating in batch reactors.Ultrasound-assisted synthesis to reduce time and temperature. nih.gov
Waste Treatment (Effluent)Discharge of dye-contaminated wastewater.Photocatalytic degradation with ZnO; Adsorption on sustainable materials. researchgate.netarabjchem.orgbohrium.com
Safer Reagents (Laking)Use of heavy-metal heteropolyacids (PMA/PTMA).Exploration of lower-toxicity metal salts and recycling protocols. ontosight.ainih.gov

Crystallographic Investigations and Polymorphism in this compound Aggregates

The solid-state structure of a pigment is as crucial to its performance as its molecular structure. Crystallography provides insight into how the molecules pack together, which directly influences the pigment's color, tinctorial strength, and stability.

X-ray Diffraction (XRD) is the principal technique for analyzing the crystalline nature of this compound. While obtaining single crystals of organic pigments suitable for single-crystal XRD is exceptionally difficult due to their inherent insolubility, X-ray Powder Diffraction (XRPD) is routinely used. The XRPD pattern provides a fingerprint of the pigment's solid-state phase, revealing whether it is crystalline or amorphous. For crystalline samples, the pattern's peak positions and intensities can be used to identify the crystal system and unit cell parameters.

Furthermore, XRPD is essential for identifying and distinguishing between different polymorphs—crystals with the same chemical formula but different molecular packing arrangements. ru.nl Different polymorphs of a pigment can exhibit significantly different colors and properties. While a full crystal structure solution for this compound is not publicly available, XRPD remains the standard method for quality control and for studying its solid-state characteristics.

Crystal engineering involves the rational design of crystalline solids with desired properties. For pigments, this means controlling factors like crystal habit (shape), particle size, and polymorphism to optimize coloristic and application properties. For a lake pigment such as this compound, the principles of crystal engineering are applied during the precipitation (laking) process.

By carefully controlling parameters such as temperature, pH, rate of addition of reagents, and the specific composition of the precipitating agent (the phosphotungstomolybdic acid), manufacturers can influence the nucleation and growth of the pigment crystals. This allows for the tailoring of particle size and morphology to achieve specific outcomes, such as high color strength, desired hue (reddish or bluish violet), good transparency or opacity, and excellent dispersibility in various application media. These modifications at the crystalline level are fundamental to producing different grades of the pigment suited for diverse applications.

Advanced Microscopic and Imaging Techniques for Particle-Level Characterization

The performance and application of a pigment are intrinsically linked to the physical characteristics of its particles, such as size, shape, surface area, and distribution. Advanced microscopic techniques are crucial for elucidating these properties at the nanoscale, providing insights that connect the manufacturing process to the final optical and physical properties of the pigment.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the ultrastructural analysis of pigment particles, offering resolutions far beyond that of light microscopy.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure of pigment particles. A broad beam of electrons is passed through an ultra-thin sample, and the transmitted electrons are used to form an image. TEM can reveal the primary crystal habit (the characteristic external shape of an individual crystal), identify crystalline defects, and provide precise measurements of primary particle dimensions. For lake pigments like this compound, TEM could potentially be used to visualize the distribution of the dye on the inorganic substrate.

While specific SEM and TEM data for this compound is not available, the table below illustrates the kind of data that would typically be generated from such an analysis for a generic organic pigment.

Table 1: Representative Data from Electron Microscopy Analysis of an Organic Pigment This table is for illustrative purposes only and does not represent actual data for this compound.

Parameter Method Typical Value Range Significance
Primary Particle Size TEM 50 - 200 nm Influences color strength, transparency, and lightfastness.
Aggregate Size SEM 0.5 - 5 µm Affects dispersibility and rheological properties in a medium.
Particle Shape/Habitus SEM/TEM Acicular, Prismatic, Plate-like Impacts packing density, gloss, and opacity.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored to create a topographical map.

For pigment characterization, AFM is invaluable for quantifying surface roughness and understanding interfacial phenomena. Unlike electron microscopy, AFM can be performed in various environments, including ambient air or liquid, which allows for the study of pigment surfaces under conditions closer to their application environment.

Key applications of AFM in pigment analysis include:

Surface Roughness: AFM provides quantitative data on surface roughness (e.g., average roughness, Ra), which can influence the gloss of a coating and the pigment's interaction with binders and solvents.

Adhesion Force Measurement: By measuring the pull-off force required to retract the tip from the surface, AFM can probe the adhesive properties of the pigment particles. This is crucial for understanding pigment-binder interactions and the stability of a formulation.

Mapping of Surface Properties: Advanced AFM modes can simultaneously map variations in mechanical properties like stiffness or elasticity across a particle's surface, which can be related to the distribution of different chemical components in a composite pigment.

As with electron microscopy, specific AFM research on this compound is not publicly documented. The following table provides an example of the type of data that would be obtained from an AFM study of an organic pigment.

Table 2: Representative Data from Atomic Force Microscopy Analysis of an Organic Pigment This table is for illustrative purposes only and does not represent actual data for this compound.

Parameter Method Typical Value Range Significance
Average Surface Roughness (Ra) Tapping Mode AFM 1 - 10 nm Affects gloss, wettability, and dispersibility.
Root Mean Square Roughness (Rq) Tapping Mode AFM 1.5 - 15 nm Provides a statistical measure of surface height variations.
Adhesion Force Force Spectroscopy 5 - 50 nN Indicates the strength of interaction with the AFM tip, relating to surface energy and wettability.

Elucidation of Azo Coupling Reaction Pathways and Derivative Synthesis

This compound, a member of the triarylmethane class of pigments, is not synthesized via an azo coupling reaction. Azo pigments are characterized by the presence of an azo group (-N=N-) which is formed through the diazotization of a primary aromatic amine and subsequent coupling with a coupling component. canada.canih.govnih.gov The synthesis of this compound, however, involves the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline, followed by oxidation of the resulting leuco base.

While direct azo coupling is not applicable to this compound, the principles of derivative synthesis can be explored through modification of the starting materials. For instance, introducing various substituents on the aromatic rings of the N-alkylaniline or the benzaldehyde (B42025) derivative would lead to a family of structurally related pigments with potentially different shades, and fastness properties. The synthesis of these derivatives would still follow the general pathway of condensation and oxidation.

The synthesis of related triarylmethane pigments, such as C.I. Pigment Violet 23 (Dioxazine Violet), involves the reaction of chloranil (B122849) with 3-amino-9-ethylcarbazole, followed by a cyclization reaction. sci-hub.segoogle.comgoogle.com This again highlights a different synthetic route from the azo coupling mechanism.

Photochemical Stability and Degradation Pathways Under Environmental Stressors

The photochemical stability of a pigment is a critical factor determining its durability and performance in various applications. Environmental stressors such as ultraviolet (UV) radiation and atmospheric pollutants can induce degradation, leading to color fading and loss of other desirable properties.

Kinetics of Photodegradation under Varied Wavelengths and Light Intensities

The rate of photodegradation of pigments is highly dependent on the wavelength and intensity of the incident light. mdpi.com Generally, shorter wavelengths, such as those in the UV region of the electromagnetic spectrum, possess higher energy and are more likely to initiate photochemical reactions. govinfo.gov Studies on various organic pigments have shown that the degradation process often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the pigment. researchgate.net

Mechanisms of Photo-oxidation and Generation of Reactive Species

Photo-oxidation is a primary mechanism of degradation for many organic pigments. This process is initiated by the absorption of photons, which excites the pigment molecule to a higher energy state. researchgate.net The excited molecule can then react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions. scilit.comnih.gov These ROS can then attack the pigment molecule, leading to its decomposition.

The photo-oxidation process can involve several pathways, including:

Electron Transfer: The excited pigment can donate an electron to oxygen, forming a superoxide radical anion and a pigment radical cation.

Energy Transfer: The excited pigment can transfer its energy to ground-state triplet oxygen, generating highly reactive singlet oxygen.

These reactive species can lead to the cleavage of chemical bonds within the pigment structure, resulting in the formation of smaller, often colorless, degradation products. The specific degradation pathways for this compound would likely involve the breakdown of the triarylmethane chromophore. The generation of intermediates such as N-de-ethylated and oxidative degradation products has been observed in the photocatalytic degradation of similar dyes like Ethyl Violet. researchgate.net

Thermal Stability and Degradation Processes in High-Temperature Applications

This compound is noted to be thermally stable when stored and used as directed. langridgecolours.com However, at elevated temperatures, such as those encountered in plastics processing, thermal degradation can occur. researchgate.net The thermal stability of organic pigments is a critical parameter for their use in high-temperature applications. specialchem.com

Hazardous decomposition products from the thermal degradation of related Naphthol Red pigments include oxides of carbon and nitrogen, smoke, and other toxic fumes. langridgecolours.com For this compound, decomposition can lead to the emission of toxic fumes, including carbon monoxide and nitrogen oxides. vibfast.com The pigment is generally considered non-combustible, but the residual material can burn after the evaporation of any aqueous component. langridgecolours.com

The table below summarizes the thermal stability of this compound and a related pigment, Naphthol Red.

PigmentApplicationHeat Stability (°C)
This compoundGeneral>250 (can burn) vibfast.com
Naphthol Red (P.R. 170)Paints200 pigments.com
Naphthol Red (P.R. 170)HDPE250 pigments.com

Hydrolytic and pH-Dependent Decomposition Processes

The stability of this compound to hydrolysis and changes in pH is an important consideration for its application in aqueous systems or in environments where it may come into contact with acidic or alkaline substances.

Information from safety data sheets indicates that a related pigment, Naphthol Red, has excellent resistance to both acid and alkali, with a rating of 5 on a scale of 1 to 5 (where 5 is excellent). pigments.com While specific data for this compound is not detailed, it is generally considered stable. vibfast.com However, in the presence of strong oxidizing agents, decomposition can occur. vibfast.com

The pH of a pigment dispersion can also be a relevant parameter, with a typical pH range for Naphthol Red being 6.0 - 7.5. pigments.com For some pigments, extreme pH conditions can lead to color changes or degradation. For example, studies on Manganese Violet (Pigment Violet 16) have shown that it can undergo color changes and the formation of crystals on its surface when exposed to high humidity and SO₂, which can create an acidic environment. mdpi.com

Oxidative and Reductive Transformation Pathways in Chemical Environments

This compound can undergo transformation through oxidative and reductive pathways when exposed to certain chemical environments.

Oxidative Transformation: The pigment is incompatible with strong oxidizing agents. vibfast.com Contact with such agents can lead to decomposition, likely through the oxidation of the triarylmethane structure. This can result in the breakdown of the chromophore and a loss of color. The hazardous decomposition products can include oxides of carbon and nitrogen. langridgecolours.comvibfast.com

Reductive Transformation: Information regarding the specific reductive transformation pathways of this compound is limited in the provided search results. However, for azo dyes, reductive cleavage of the azo bond is a known degradation pathway, often leading to the formation of aromatic amines. canada.ca While this compound is not an azo pigment, the potential for reduction of the central carbon-carbon bonds of the triarylmethane structure under strong reducing conditions could exist, leading to the formation of the leuco base or other reduced species.

Environmental Fate and Transport Dynamics of C.i. Pigment Violet 1

Assessment of Environmental Persistence and Half-Life Determinations

Environmental persistence refers to the length of time a chemical substance remains in a particular environment before it is broken down by chemical, physical, or biological processes. The half-life of a substance is a common measure of its persistence, indicating the time it takes for half of the initial amount of the substance to degrade.

A thorough review of available scientific literature yielded no specific studies determining the environmental persistence or the half-life of C.I. Pigment Violet 1 in soil, water, or sediment. While some general information exists regarding the persistence of pigments as a class, empirical data for this specific compound is absent. Therefore, it is not possible to provide quantitative measures of its persistence in various environmental compartments.

Bioavailability and Bioconcentration Potential in Diverse Ecological Systems

Bioavailability is the extent to which a chemical substance can be absorbed by a living organism and become available at the site of biological activity. Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment, typically water, to a concentration higher than that in the environment. The bioconcentration factor (BCF) is a key metric used to assess this potential.

Specific research on the bioavailability and bioconcentration potential of this compound in either aquatic or terrestrial organisms could not be located. Generally, the low water solubility of many pigments is thought to limit their bioavailability and, consequently, their potential for bioaccumulation. However, without specific studies on this compound, its potential to accumulate in the food chain remains unknown.

Sorption and Desorption Behavior in Soil, Sediment, and Aqueous Matrices

Sorption, which includes both adsorption (adhesion to a surface) and absorption (incorporation into the bulk of a material), is a critical process that influences the mobility of a chemical in the environment. It determines whether a substance will be retained in soil and sediment or be transported with water. Desorption is the reverse process, where a substance is released from a surface. The organic carbon-water (B12546825) partition coefficient (Koc) is often used to predict the mobility of organic chemicals in soil and sediment.

There is a lack of specific experimental data on the sorption and desorption characteristics of this compound. Studies on other synthetic dyes have shown that their interaction with soil and sediment is complex and depends on factors such as the chemical structure of the dye, the organic matter content of the soil, pH, and clay mineralogy. Without empirical data for this compound, its partitioning behavior and mobility in soil and aquatic systems cannot be definitively characterized.

Atmospheric Transport and Deposition Mechanisms of Particulate this compound

As a pigment, this compound exists in particulate form. Fine particulate matter in the atmosphere can be transported over long distances and deposited in terrestrial and aquatic ecosystems through wet (rain, snow) or dry deposition. The extent of atmospheric transport depends on particle size, density, and meteorological conditions.

No studies were found that specifically investigate the atmospheric transport and deposition of particulate this compound. Therefore, its potential for long-range transport and subsequent deposition into remote ecosystems has not been assessed.

Predictive Modeling of Environmental Distribution and Exposure Scenarios

Predictive environmental models use a substance's physical and chemical properties to estimate its distribution and concentration in various environmental compartments (air, water, soil, and biota). These models are valuable tools for assessing potential exposure and risk in the absence of extensive monitoring data.

Due to the significant data gaps in the fundamental environmental fate properties of this compound, such as its degradation rates and partition coefficients, the development of reliable predictive models for its environmental distribution and exposure scenarios is not currently feasible. The lack of empirical data for key input parameters would lead to models with very high uncertainty.

Ecotoxicological Impact Assessment of C.i. Pigment Violet 1

Aquatic Ecotoxicity Studies: Acute and Chronic Effects

Aquatic ecosystems are particularly vulnerable to chemical pollution. Ecotoxicity studies in this domain typically focus on organisms representing different trophic levels: fish (vertebrates), invertebrates (e.g., daphnids), and algae (primary producers).

Impacts on Aquatic Invertebrates (e.g., Daphnia sp.)

Aquatic invertebrates like Daphnia sp. (water fleas) are standard models for ecotoxicity testing. They are sensitive indicators of water quality. As with fish, specific studies detailing the acute immobilization (EC50) or chronic reproductive effects of C.I. Pigment Violet 1 on Daphnia species could not be located in publicly accessible literature. The lack of data prevents a detailed assessment of the pigment's potential impact on this trophic level.

Algal Growth Inhibition Assays and Primary Producer Sensitivity

Algae are foundational to aquatic food webs, and assessing a chemical's impact on their growth is a key part of an environmental risk assessment. Data from standardized algal growth inhibition tests (e.g., with Pseudokirchneriella subcapitata) for this compound are not available. The potential for pigments to cause physical effects, such as shading, which can inhibit photosynthesis and growth, is a consideration, but specific experimental findings for this compound are absent.

Table 1: Summary of Aquatic Ecotoxicity Data for this compound

Test OrganismEndpointResultSource
Fish (Brachydanio rerio)Acute Toxicity (LC50)No Data AvailableN/A
Invertebrate (Daphnia sp.)Acute Immobilization (EC50)No Data AvailableN/A
AlgaeGrowth Inhibition (EC50)No Data AvailableN/A

Terrestrial Ecotoxicity Evaluations

The assessment of a substance's impact on terrestrial ecosystems involves evaluating its toxicity to soil-dwelling organisms and its effects on plant life.

Assessment of Toxicity to Soil-Dwelling Organisms

Information regarding the toxicity of this compound to soil organisms, such as earthworms, springtails, or soil microorganisms, is not available in the reviewed literature. Environmental fate properties, such as soil adsorption and degradation, would be necessary to understand its potential exposure and risk to these organisms, but this information is also scarce.

Mechanistic Ecotoxicology: Unraveling Modes of Action in Ecological Receptors

The ecotoxicological profile of this compound is not extensively documented in publicly available literature, making a detailed analysis of its specific mechanisms of toxicity challenging. However, by examining its chemical structure as a xanthene dye, insights can be drawn from related compounds, such as Rhodamine B (also known as C.I. Basic Violet 10), to infer potential modes of action in ecological receptors. It is crucial to note that while these inferences provide a scientifically grounded hypothesis, they are not direct evidence of the ecotoxicological mechanisms of this compound.

Xanthene dyes are known to be biologically active and can exert toxicity through several mechanisms. One of the primary modes of action is related to their ability to act as photosensitizers. In the presence of light, these dyes can absorb energy and transfer it to molecular oxygen, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS are highly reactive and can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately, cell death. This photosensitizing action could be a key mechanism of toxicity in aquatic environments where organisms are exposed to both the pigment and sunlight.

Furthermore, studies on related xanthene dyes have indicated the potential for more specific toxicological pathways. For instance, research on Rhodamine B has demonstrated its capacity to induce reproductive toxicity in aquatic organisms. A study on zebrafish (Danio rerio) revealed that exposure to Rhodamine B resulted in impaired fecundity, with notable histopathological changes in the reproductive organs. The study also suggested that the dye could cause hormonal imbalances, as evidenced by the significant suppression of genes crucial for ovulation. Moreover, the transgenerational transfer of the dye was observed, leading to embryotoxicity in the F1 generation, characterized by reduced survival rates, lower hatching rates, and an increase in malformations. These findings highlight a potential endocrine-disrupting mode of action for xanthene dyes, which could also be relevant for this compound.

The potential for genotoxicity is another area of concern for this class of compounds. Some studies have suggested that Rhodamine B can induce mutagenic effects. While direct evidence for this compound is lacking, the structural similarities warrant consideration of this potential mode of action. Genotoxic compounds can cause damage to the genetic material of organisms, leading to mutations and potentially long-term effects on populations.

The following table summarizes the potential modes of action of this compound based on data from structurally related xanthene dyes.

Potential Mode of ActionDescriptionPotential Effects on Ecological ReceptorsSupporting Evidence from Related Compounds
Photosensitization Absorption of light energy leading to the production of Reactive Oxygen Species (ROS).Oxidative stress, cellular damage (lipid peroxidation, protein oxidation, DNA damage), cell death.Xanthene dyes are known photosensitizers.
Reproductive Toxicity Interference with reproductive processes and development.Reduced fecundity, histopathological changes in reproductive organs, embryotoxicity, developmental malformations.Studies on Rhodamine B in zebrafish have shown these effects.
Endocrine Disruption Alteration of the endocrine system's normal function.Hormonal imbalances, suppression of genes related to reproduction.Evidence from Rhodamine B studies suggests hormonal disruption.
Genotoxicity Damage to the genetic material (DNA).Mutations, potential for long-term population effects.Some studies on Rhodamine B have indicated mutagenic potential.

It is imperative that future research focuses on the specific mechanistic ecotoxicology of this compound to validate these inferred modes of action and to provide a more accurate understanding of its potential risks to ecological receptors.

Advanced Ecological Risk Characterization and Assessment Frameworks

The ecological risk assessment of chemical substances has evolved from simple hazard quotients to more complex and holistic frameworks that incorporate a wider range of data and models to provide a more realistic characterization of risk. For a substance like this compound, where specific ecotoxicological data is sparse, these advanced frameworks are particularly valuable as they can leverage data from analogous compounds and predictive models.

One such advanced framework is the Ecological Risk Classification of Organic Substances (ERC) approach, developed and utilized by the Government of Canada. This risk-based approach employs multiple metrics for both hazard and exposure, with a weighted consideration of multiple lines of evidence to determine a risk classification. The hazard profiles within the ERC framework are based on metrics including the mode of toxic action, chemical reactivity, food web-derived internal toxicity thresholds, bioavailability, and chemical and biological activity. A risk matrix is then used to assign a low, moderate, or high level of potential concern based on the substance's hazard and exposure profiles. In a screening assessment of a group of pigments and dyes that included this compound, this framework concluded that the substance is unlikely to be causing ecological harm.

Another comprehensive framework is the one employed by the United States Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). While a full risk evaluation for this compound has not been published, the framework used for other pigments, such as C.I. Pigment Violet 29, illustrates a thorough and advanced approach. This framework involves a systematic review of all reasonably available information on the chemical's hazards, exposures, and conditions of use. The risk evaluation integrates and assesses information on hazards to both human health and the environment, describes whether aggregate or sentinel exposures were considered, takes into account the likely duration, intensity, and frequency of exposures, and describes the weight of the scientific evidence for the identified hazards and exposures. This process leads to a determination of whether the chemical substance presents an unreasonable risk of injury to health or the environment.

Modern ecological risk assessments also increasingly incorporate probabilistic approaches and mechanistic models . Probabilistic risk assessment moves beyond single-point estimates for exposure and toxicity (as used in deterministic risk quotients) to use distributions of these values. This allows for a more quantitative characterization of uncertainty and variability, providing a more nuanced understanding of the likelihood of adverse effects.

Mechanistic models , such as population models and agent-based models, can be used to extrapolate from individual-level effects (e.g., mortality, reproduction) to population-level consequences. These models can incorporate factors such as population dynamics, species interactions, and environmental variability, providing a more ecologically relevant assessment of risk. For a substance like this compound, where potential reproductive and developmental effects are a concern based on analogue data, such models could be invaluable in understanding the long-term implications for aquatic populations.

The following table outlines key components of advanced ecological risk assessment frameworks applicable to substances like this compound.

Framework ComponentDescriptionRelevance for this compound
Weight of Evidence Approach Integrates multiple lines of evidence (e.g., empirical data, modeled data, analogue data) to support a risk conclusion.Crucial due to the limited direct data on this compound; allows for the use of information from related xanthene dyes.
Ecological Risk Classification (ERC) A risk-based prioritization approach using multiple hazard and exposure metrics.Has been applied to this compound in Canada, resulting in a classification of low potential for ecological harm.
Comprehensive Risk Evaluation (e.g., TSCA) A systematic and in-depth assessment of all available information on hazards, exposures, and conditions of use.Provides a thorough framework for a detailed assessment, should sufficient data become available.
Probabilistic Risk Assessment Uses probability distributions for exposure and toxicity to quantify uncertainty and variability.Would provide a more realistic range of potential risks compared to deterministic methods.
Mechanistic and Population Models Extrapolates from individual-level effects to population-level impacts.Could help in understanding the potential long-term ecological consequences of sublethal toxic effects.

In Vitro and In Vivo Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are crucial for identifying substances that can cause genetic damage. For this compound, these have primarily involved bacterial reverse mutation assays and mammalian cell-based tests.

The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium strains, is a widely used method for detecting the mutagenic potential of a chemical substance. sdc.org.uk The results for this compound in these assays have been varied.

Multiple studies have reported that this compound was not mutagenic. cir-safety.org For instance, a series of Ames assays using concentrations ranging from 10 to 1000 µ g/plate did not show mutagenic activity. cir-safety.org Data from the National Toxicology Program (NTP) also indicates negative results in bacterial mutagenicity studies for the compound. nih.gov However, conflicting results exist from at least one other Ames test. cir-safety.org In this particular assay, which utilized concentrations from 100 to 2000 µ g/plate , some mutagenic activity was observed for this compound, both with and without metabolic activation. cir-safety.org It has been noted that impurities within dye formulations can sometimes be responsible for positive results in these highly sensitive tests. sdc.org.uk

Summary of Salmonella Mutagenicity Assay (Ames Test) Findings for this compound

Concentration Range (per plate)Metabolic Activation (S9)ResultSource
10 - 1000 µgNot specifiedNegative cir-safety.org
100 - 2000 µgWith and WithoutSome mutagenic activity observed cir-safety.org
Not specifiedNot specifiedNegative nih.gov

Following initial screening tests like the Ames test, further evaluation of genotoxic potential can be conducted using in vitro tests on mammalian cells, such as chromosome aberration assays or micronucleus tests. sdc.org.uk For this compound, a mouse lymphoma assay was conducted to assess its mutagenic potential in mammalian cells. europa.eu In the main experiments of this study, cells were treated for either 4 hours or 24 hours, followed by an expression period to allow for the fixation of any DNA damage into stable mutations. europa.eu The Scientific Committee on Consumer Safety (SCCNFP) noted in a 2002 opinion that an in vivo genotoxicity study conducted according to OECD Guidelines was needed to complete the safety assessment. europa.eu

Systemic Toxicity and Repeated Dose Exposure Studies

To understand the potential health effects of long-term exposure, this compound has been subjected to repeated dose toxicity studies via oral and dermal routes.

Subchronic oral toxicity has been evaluated in a 13-week feeding study in rats. cir-safety.org In this study, animals were fed a diet containing 500 ppm of this compound. cir-safety.org The results showed no adverse clinical signs or any untoward pathological changes in the animals over the course of the study. cir-safety.org A 90-day oral study in rats was also conducted, which helped establish a No Observed Adverse Effect Level (NOAEL). europa.eu

In a 14-day study assessing repeated dermal and inhalation exposure, a hair dye formulation containing 5% this compound was applied daily to the skin of hairless mice. europa.eu Under the conditions of this experiment, no adverse effects were observed. europa.eu

Summary of Repeated Dose Toxicity Studies for this compound

Study DurationSpeciesExposure RouteKey FindingsSource
13 Weeks (Subchronic)RatOral (500 ppm in feed)No adverse clinical signs or pathological changes observed. cir-safety.org
90 Days (Subchronic)RatOralEstablished a No Observed Adverse Effect Level (NOAEL) of 2.0 mg/kg bw/day. europa.eu
14 Days (Subacute)Hairless MouseDermal/Inhalation (5% formulation)No adverse effects were observed. europa.eu

Based on the available repeated dose studies, no specific target organs for toxicity were identified. In the 13-week oral study in rats, no pathological changes were found, and it was noted that the test material was eliminated entirely in the urine. cir-safety.org The key dose-response relationship identified from these studies is the No Observed Adverse Effect Level (NOAEL) of 2.0 mg/kg body weight per day, which was determined from the 90-day oral toxicity study in rats. europa.eu

Dermal and Ocular Irritation and Sensitization Potential

The potential for this compound to cause local irritation to the skin and eyes has been assessed in multiple studies. The results indicate a dose-dependent irritation potential.

In ocular irritation tests using rabbits, a single 500 mg application of the neat dye resulted in moderate irritation. cir-safety.org However, when tested as a 5% solution or as a 0.1 ml application, the pigment was found to be practically non-irritating. cir-safety.org

Dermal irritation potential was evaluated in four separate tests on rabbits using a 0.5 ml dose. cir-safety.org In all tests, this compound was classified as non-irritating, with primary irritation scores ranging from 0.2 to 0.8 on an 8-point scale. cir-safety.org Furthermore, a study on human subjects found that the pigment was not a skin irritant at a concentration of 5%. cir-safety.org While irritation data is available, the SCCNFP has previously indicated that additional information regarding the allergenic potential of the substance was necessary for a complete risk assessment. europa.eu

Summary of Dermal and Ocular Irritation Studies for this compound

Test TypeSpeciesTest Substance/ConcentrationResultSource
Ocular IrritationRabbit500 mg (neat)Moderate irritant cir-safety.org
Ocular IrritationRabbit5% solution / 0.1 ml applicationPractically non-irritating cir-safety.org
Dermal IrritationRabbit0.5 ml doseNon-irritating (Scores: 0.2-0.8/8.0) cir-safety.org
Dermal IrritationHuman5% solutionNot an irritant cir-safety.org

Analytical Methodologies for C.i. Pigment Violet 1 Detection and Quantification

Advanced Chromatographic Techniques for Separation and Identification

Chromatography stands as a superior instrumental tool for the multicomponent analysis of pigments and dyes, offering powerful separation capabilities that are essential for isolating target analytes from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile dyes like C.I. Pigment Violet 1. The method separates the pigment from other components in a sample based on its affinity for a stationary phase (the column) and a mobile phase (the solvent).

Methodology & Findings: For Rhodamine B and its derivatives, reversed-phase HPLC is commonly employed. A typical setup involves a C18 column, which is a nonpolar stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, with a buffer or acid modifier like formic acid to ensure good peak shape and separation. rsc.orggoogle.com Detection is frequently achieved using a UV-Visible or a more advanced Photodiode Array (PDA) detector. researchgate.net The PDA detector has the significant advantage of acquiring the full UV-Vis spectrum for the pigment as it elutes from the column, providing confirmative identification by matching the spectrum against a known standard. For this compound, the maximum absorbance is expected in the 550-560 nm range. ijrpr.comumkt.ac.id

By coupling HPLC with fluorescence detection (HPLC-FLD), exceptional sensitivity can be achieved. ncu.edu.twthermofisher.com This is particularly effective for this compound due to the inherent high fluorescence of its Rhodamine B structure. This modality allows for the detection of the pigment at trace and ultra-trace levels, with limits of detection reported in the nanograms per liter (ng/L) range for Rhodamine B. ncu.edu.tw

Table 1: Illustrative HPLC-FLD Parameters for Analysis of Rhodamine B-based Pigments

Parameter Condition
Column Atlantis® T3-C18
Mobile Phase Isocratic mixture of Methanol and Water
Flow Rate 1.0 mL/min
Detector Fluorescence Detector (FLD)
Excitation Wavelength ~546-552 nm
Emission Wavelength ~567-572 nm
Limit of Quantification As low as 0.3 - 1.5 ng/L

This table is a composite representation based on typical methods for Rhodamine B analysis. rsc.orgncu.edu.twaatbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Profiling

This compound is a large, non-volatile salt, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for identifying the volatile and semi-volatile organic compounds that are formed when the pigment degrades due to exposure to heat, light, or chemical agents. nih.govresearchgate.net

Methodology & Findings: In this approach, a sample containing the pigment is subjected to a degradation process, such as pyrolysis (Py-GC-MS) or photodegradation. The resulting smaller, more volatile fragments are then introduced into the GC system. The gas chromatograph separates these compounds, and as each one elutes, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries for positive identification of the degradation products. Studies on the degradation of xanthene dyes have shown that this process can break down the complex structure into low-molecular-weight acids and other smaller organic molecules. nih.gov This analysis provides critical insights into the pigment's stability and degradation pathways.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the rapid quantification of pigments due to their simplicity and cost-effectiveness.

Fluorescence Spectroscopy for Trace-Level Analysis

Fluorescence spectroscopy is an exceptionally sensitive technique for detecting and quantifying compounds that fluoresce, such as this compound. researchgate.net The pigment's Rhodamine B structure absorbs light at a specific excitation wavelength and then emits light at a longer, characteristic emission wavelength. aatbio.comomlc.org

Methodology & Findings: This method offers significantly lower detection limits than UV-Visible absorption spectroscopy, making it ideal for trace-level analysis. researchgate.neturi.edu The intensity of the emitted fluorescence is directly proportional to the concentration of the pigment, allowing for precise quantification. For Rhodamine B, excitation is typically performed around 552 nm, with the maximum fluorescence emission detected around 572 nm. rsc.org The technique is powerful but can be influenced by the sample matrix. Factors such as solvent polarity, pH, and the presence of other substances can quench (decrease) the fluorescence signal, which must be accounted for during method development. researchgate.net Despite these challenges, its high sensitivity makes it a valuable tool for detecting minute quantities of the pigment. scispace.com

Hyphenated Techniques for Complex Matrix Analysis and Structural Confirmation

Hyphenated techniques combine the separation power of chromatography with the definitive identification capabilities of spectrometry, providing an unparalleled level of analytical detail. ijpsjournal.comspringernature.com These methods are essential for analyzing this compound in complex matrices and for confirming its chemical structure and that of its degradation products. metrohm.com

Methodology & Findings: The most powerful hyphenated technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS-MS). researchgate.netresearchgate.net This method is perfectly suited for analyzing non-volatile and thermally unstable compounds like this compound.

In an LC-MS system, the pigment is first separated from the sample matrix by HPLC. The eluent from the HPLC column is then directed into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate gas-phase ions from the pigment molecules without fragmenting them. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing the exact molecular weight of the compound.

For unambiguous structural confirmation, LC-MS-MS is used. In this setup, a specific ion (the "parent" ion) corresponding to the pigment is selected and then fragmented. The resulting "daughter" ions create a fragmentation pattern that is unique to the molecule's structure. This process provides definitive identification of the pigment and is instrumental in elucidating the structures of unknown degradation products or impurities. nih.govsemanticscholar.org LC-MS-MS methods have been developed for the screening and quantification of numerous synthetic dyes in complex samples like textiles, achieving low limits of quantification, often in the sub-ng/mL range. lcms.czoup.com

Strategic Sample Preparation Methodologies for Environmental and Biological Matrices

The successful analysis of this compound is highly dependent on the effectiveness of the sample preparation methodology, which aims to extract the pigment from the sample matrix and remove interfering components. The choice of extraction and cleanup techniques is dictated by the physicochemical properties of the sample matrix.

For environmental matrices such as water and soil, solid-phase extraction (SPE) is a widely used technique. In the case of water samples, a suitable sorbent material is chosen to retain the this compound from the water as it passes through the SPE cartridge. The pigment is then eluted with a small volume of an organic solvent. For soil and sediment samples, an initial solvent extraction is typically required to transfer the pigment from the solid matrix into a liquid phase before further cleanup steps like SPE.

In the case of biological matrices , such as fish tissue, the sample preparation is more complex due to the presence of fats, proteins, and other biological macromolecules. A common approach involves initial homogenization of the tissue followed by extraction with a mixture of a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile. This is often followed by a liquid-liquid partitioning step, for example with dichloromethane, to further separate the pigment from lipids. The extract can then be cleaned up using solid-phase extraction to remove remaining interferences before instrumental analysis.

A summary of a potential sample preparation methodology for fish tissue is presented in the table below.

StepProcedurePurpose
1. Homogenization A representative sample of the tissue is mechanically homogenized.To ensure a uniform sample for extraction.
2. Extraction The homogenized tissue is mixed with an ammonium acetate buffer and acetonitrile.To release the pigment from the tissue matrix into the solvent.
3. Liquid-Liquid Partitioning The extract is partitioned against dichloromethane.To remove lipids and other non-polar interferences.
4. Solid-Phase Extraction (SPE) The aqueous layer from the partitioning step is passed through an SPE cartridge.To further clean the extract by removing polar interferences.
5. Elution The pigment is eluted from the SPE cartridge with a suitable organic solvent.To concentrate the pigment in a clean solvent for analysis.
6. Reconstitution The eluate is evaporated to dryness and reconstituted in a small volume of the mobile phase.To prepare the sample for injection into the HPLC system.

Rigorous Quality Assurance and Quality Control Protocols in Analytical Chemistry

To ensure the reliability and accuracy of analytical data for this compound, stringent quality assurance (QA) and quality control (QC) protocols must be implemented throughout the entire analytical process, from sample collection to data reporting.

Method validation is a critical component of QA/QC. A new or modified analytical method must be thoroughly validated to demonstrate its fitness for purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrumental response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The following table provides hypothetical acceptable criteria for the validation of an HPLC method for this compound.

Validation ParameterAcceptance Criteria
Linearity (Coefficient of Determination, r²) > 0.995
Accuracy (Recovery) 80 - 120%
Precision (Relative Standard Deviation, RSD) < 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Ongoing quality control measures are essential to monitor the performance of the method over time. These include:

Analysis of Blanks: Method blanks (reagents without sample) are analyzed to check for contamination.

Calibration Checks: The instrument calibration is verified at regular intervals using calibration standards.

Use of Certified Reference Materials (CRMs): When available, CRMs of the pigment or a closely related compound are analyzed to assess the accuracy of the method.

Analysis of Spiked Samples: A known amount of the pigment is added to a real sample (spiking) to evaluate the method's performance in that specific matrix.

Inter-laboratory Comparisons: Participation in proficiency testing schemes allows a laboratory to compare its results with those of other laboratories, providing an external measure of performance.

By adhering to these rigorous QA/QC protocols, analytical laboratories can ensure the generation of high-quality, defensible data for the monitoring of this compound in the environment and biological systems.

Advanced Applications and Material Science Integration of C.i. Pigment Violet 1

Polymer Science and Engineering Applications

The incorporation of C.I. Pigment Violet 1 into polymer matrices is primarily for coloration in masterbatches and various plastics. sypigment.comspecialchem.com Its performance within these systems is dictated by its physical and chemical interactions with the host polymer, influencing not only the aesthetic qualities but also the material's processing and functional properties.

Investigations into Pigment Dispersion and Rheological Behavior in Polymer Composites

The effective dispersion of pigments within a polymer melt is critical for achieving uniform color and preventing defects. Like other organic pigments, this compound consists of fine particles that tend to form agglomerates. The primary challenge in polymer processing is to break down these agglomerates and achieve a stable, homogeneous distribution of primary particles.

The study of the rheological properties of polymer composites provides crucial insights into their flow behavior during processing operations like injection molding and extrusion. The addition of solid pigment particles to a polymer melt typically increases its viscosity. The extent of this increase depends on several factors:

Pigment Loading: Higher concentrations of Pigment Violet 1 will lead to a more significant increase in the viscosity of the polymer melt.

Particle Size and Distribution: The fine particle nature of the pigment necessitates high shear forces to ensure proper dispersion.

Surface Treatment: The surface chemistry of the pigment can be modified to improve wetting and adhesion with the specific polymer matrix, which can mitigate excessive viscosity increases.

Dispersion Quality: Poor dispersion results in large agglomerates, which can disrupt the polymer flow, leading to higher processing pressures and potential inconsistencies in the final product. Well-dispersed systems exhibit more predictable, often shear-thinning (pseudoplastic), behavior. biomaterials.plnih.gov

While specific rheological studies on this compound are not widely published, the principles governing polymer composites indicate that controlling these factors is essential for optimizing processability. scholarsresearchlibrary.combiointerfaceresearch.com

Influence of Pigment Incorporation on Polymer Mechanical and Optical Performance

The introduction of a pigment can alter the mechanical and optical properties of the host polymer. The effects are highly dependent on the degree of dispersion, pigment concentration, and the nature of the polymer itself.

Mechanical Performance: Pigment particles can act as stress concentrators within the polymer matrix, potentially leading to a reduction in mechanical properties such as impact strength and tensile elongation if not properly dispersed. mdpi.com Conversely, well-dispersed pigment particles with good adhesion to the polymer can sometimes act as reinforcing fillers, potentially increasing stiffness or hardness. However, due to its relatively low loading levels for coloration, the primary mechanical influence of this compound is typically minimal and secondary to its coloring function.

Optical Performance: The primary function of this compound is to impart a vibrant, fluorescent-like violet color. atamanchemicals.com Key optical characteristics include:

High Tinting Strength: A small amount of the pigment can impart a strong color to a large volume of polymer. sypigment.com

Color Brilliance: It provides a vivid, reddish-purple shade. sypigment.com

Light Fastness: As a laked rhodamine dye, its lightfastness is generally considered moderate to poor, making it more suitable for indoor applications or products not intended for long-term outdoor exposure. sypigment.comspecialchem.com Its stability can be influenced by the polymer matrix and the presence of UV stabilizers.

The following table summarizes typical fastness and stability properties of the related C.I. Basic Violet 10 dye when used in various applications, which provides an indication of the performance of its laked pigment form.

PropertyMediumRating/Value
Light Fastness Silk2-3
Heat Resistance Plastics140 °C
Water Resistance Inks4
Acid Resistance Inks4
Alkali Resistance Inks2
Alcohol Resistance Inks1

Note: Fastness is rated on a scale, with higher numbers generally indicating better performance (e.g., light fastness on a scale of 1-8, other resistances often on a scale of 1-5). pigment-dye.comsypigment.com

Coatings and Inks Technology

This compound is extensively used in printing inks and certain coating applications where its high color strength and brilliant shade are desired. sypigment.comspecialchem.com

Formulation Science and Optimization for Performance Characteristics

The formulation of inks and coatings containing this compound requires careful selection of binders, solvents, and additives to ensure stability and performance. issr-journals.orgtechniques-ingenieur.fr

Dispersion and Stability: As a laked pigment, achieving a stable dispersion is paramount. This often involves high-energy milling processes in the presence of dispersing agents. The dispersant adsorbs onto the pigment surface, preventing re-agglomeration through steric or electrostatic stabilization, which is crucial for maintaining low viscosity and consistent color in the final ink or coating.

Binder Compatibility: The pigment must be compatible with the resin system (e.g., acrylic, polyurethane, nitrocellulose) to ensure good adhesion, film formation, and durability. The choice of binder can influence the final gloss and vibrancy of the color.

Performance Optimization: For applications like automotive coatings, pigments must meet stringent requirements for chemical resistance, heat stability, and weatherability. paint.orgpaint.orgzeyachem.net While this compound's moderate lightfastness may limit its use in topcoats for automotive applications, related high-performance pigments are formulated to withstand harsh environmental conditions. atamanchemicals.comcoatingsworld.com Optimization involves balancing color properties with the required durability, often through the use of protective clear coats containing UV absorbers and HALS (Hindered Amine Light Stabilizers). atlas-mts.com.br

Long-term Stability and Durability in Applied Film Matrices

The durability of a pigmented film depends on the stability of both the pigment and the surrounding polymer matrix when exposed to environmental stressors. fp-pigments.com

Light Fastness and Weathering: The primary degradation pathway for organic pigments like this compound is photodegradation initiated by UV radiation. This can lead to fading and color shifts. Its lightfastness is rated as moderate (approximately 4-5 on the Blue Wool Scale), making it unsuitable for applications requiring high long-term outdoor durability unless properly protected. sypigment.com The binder system plays a critical role in protecting the pigment from environmental attacks, including moisture and pollutants. mdpi.comnih.gov

Chemical Resistance: The pigment shows moderate resistance to acids and poor resistance to alkalis. sypigment.com Its performance in a coating is therefore highly dependent on the chemical resistance of the cured resin matrix, which acts as a barrier.

Bleeding and Migration: As a laked pigment, it has better resistance to migration and bleeding compared to its soluble dye form. However, its resistance to certain solvents, like alcohols, is poor, which can be a consideration in multi-layer coating or printing applications. sypigment.com

Emerging Applications in Optoelectronics and Nanotechnology

The core molecule of this compound, Rhodamine B, is renowned for its strong fluorescence, making it a candidate for functional materials in optoelectronics and nanotechnology. atamanchemicals.com While the direct application of the pigment form is still an emerging area, the properties of the chromophore suggest significant potential.

Optoelectronic Devices: Rhodamine dyes are used as laser dyes and have been investigated for photo-electrochemical systems. researchgate.netdiva-portal.org The integration of a stable pigment form like this compound could be explored for solid-state applications. Potential uses include color-converting layers in LEDs or displays, where the pigment would absorb light at one wavelength and re-emit it at another to create specific colors. Its use in color filters for displays and sensors is another possibility, though this requires high stability and precise optical properties. researchgate.net

Nanotechnology: The functionalization of nanoparticles with organic dyes is a common strategy to create novel materials with tailored optical properties. nih.govmdpi.com this compound, or its constituent dye, could be used to create fluorescent nanoparticles. Such nanoparticles could serve as biomarkers, security inks, or additives for creating plastics with unique optical effects. The development of dual-functional pigments, which combine color with another property like catalytic activity, points to a potential direction for creating advanced composite materials. nih.gov The fluorescent properties of rhodamines are also utilized in microfluidics for temperature sensing, suggesting that polymer composites containing this compound could potentially be developed for thermal sensing applications. nih.govuwaterloo.ca

Development of Photonic and Optoelectronic Materials Incorporating this compound

The intense color and fluorescence of triarylmethane dyes, including this compound, make them candidates for incorporation into photonic and optoelectronic materials. wikipedia.orgresearchgate.net These dyes are known for their bright colors, which arise from the three conjugated aromatic rings linked to a central carbon atom. researchgate.net Their inherent photophysical properties are central to their function in these advanced applications.

Research into dye-doped polymers for photonic applications, such as solid-state dye lasers and optical sensors, has highlighted the potential of this class of materials. mdpi.com The principle involves embedding dye molecules within a polymer matrix, which can then be shaped into various optical components like thin films or micro-resonators. mdpi.com The fluorescent nature of this compound, which is soluble in ethanol (B145695) with a strong fluorescent light red solution, is a key attribute for such applications. rsc.org When incorporated into a suitable host material, these dye molecules can serve as the active gain medium for lasing or as a light-emitting component in a sensor.

Table 1: Photophysical Properties of Related Triarylmethane Dyes

PropertyDescriptionRelevance to Photonic Materials
Strong Absorption Triarylmethane dyes exhibit intense absorption bands in the visible spectrum. researchgate.netEssential for efficient excitation in applications like dye lasers and fluorescent sensors.
High Fluorescence Quantum Yield Many dyes in this class, including the closely related Rhodamine B, are known for their strong fluorescence. rsc.orgA high quantum yield is critical for bright emission in light-emitting devices and for sensitive detection in fluorescent sensors.
pH Sensitivity The color of many triarylmethane dyes is dependent on pH, making them useful as pH indicators. wikipedia.orgThis property can be harnessed to create optical sensors for pH monitoring.
Photoconversion Under illumination, these dyes can undergo photooxidative transformations, leading to changes in their absorption and emission spectra. acs.orgnih.govWhile often a challenge for long-term stability, this property could potentially be exploited in data storage or photo-switchable materials.

Integration into Nanosensors and Advanced Nanocomposites

The vibrant optical properties of this compound and its chemical relatives, such as Rhodamine B, have been harnessed in the development of nanosensors and advanced nanocomposites. These materials often rely on the principle of fluorescence quenching or enhancement upon interaction with a target analyte.

A notable application is in the creation of fluorescent nanosensors for the detection of metal ions. Research has demonstrated the development of a reusable fluorescent nanosensor for Copper (II) ions based on Rhodamine B immobilized in silica (B1680970) nanoparticles. rsc.orgrsc.org The fluorescence of the immobilized dye is quenched in the presence of Cu(II) ions, with the degree of quenching proportional to the ion concentration. rsc.orgrsc.org Given that this compound shares the same core xanthene structure with Rhodamine B, it is plausible that it could be integrated into similar sensing platforms. rsc.org The process involves the synthesis of silica nanoparticles, often via the Stöber method, and the incorporation of the dye into the silica matrix. rsc.orgrsc.org The timing of the dye's addition during the synthesis can influence its proximity to the nanoparticle surface, thereby affecting the sensor's sensitivity. rsc.orgrsc.org

The integration of such dyes into polymer nanocomposites is another area of active research for creating advanced sensing materials. nih.govfrontiersin.orgmdpi.com These nanocomposites can be designed to detect a range of environmental pollutants or physical parameters like pressure. nih.govfrontiersin.org For instance, polymeric sensing materials can be developed into wearable devices or implantable sensors for biomedical applications. nih.gov The incorporation of conductive nanofillers, such as carbon black, into a polymer matrix containing a sensing dye can create materials with dual sensing capabilities, responding to both slow and fast pressure fluctuations. frontiersin.orgnih.gov

Table 2: Research Findings on Rhodamine B-Based Nanosensors

Nanosensor DesignAnalyte DetectedDetection PrincipleKey Findings
Rhodamine B immobilized in Stöber silica nanoparticlesCu(II) ionsFluorescence QuenchingThe sensor showed a linear response in the micromolar range with a response time of 50 seconds and could be reused multiple times. The sensitivity was dependent on the timing of Rhodamine B addition during nanoparticle synthesis. rsc.orgrsc.org
Silver nanocube-based SERS substrateRhodamine B (as analyte)Surface-Enhanced Raman Scattering (SERS)The substrate demonstrated high sensitivity, capable of detecting Rhodamine B at concentrations as low as 10⁻¹⁰ M. researchgate.net
Silver-decorated zinc oxide (Ag/ZnO) nanocompositeRhodamine B (as analyte)Electrochemical DetectionThe sensor exhibited a very high sensitivity and a low detection limit of 0.8 nM for Rhodamine B. nih.gov

Textile Science and Dyeing Processes with this compound

In textile science, this compound is valued for its application in textile printing. sypigment.comicrc.ac.irspecialchem.com However, like many triarylmethane dyes, a significant challenge is its relatively low lightfastness on natural fibers. icrc.ac.irsci-hub.st Research has focused on understanding and improving the fastness properties of these dyes on various textile substrates, particularly synthetic fibers like acrylics.

Studies have shown that the lightfastness of triarylmethane dyes can be significantly improved when applied to acid-modified polyacrylonitrile (B21495) fibers. icrc.ac.ir The hydrophobic nature of these fibers and the way the dye molecule is held within the fiber matrix are thought to contribute to this enhanced stability. icrc.ac.ir The basicity of the dye cation has also been found to influence lightfastness, with more basic cations sometimes leading to lower fastness. icrc.ac.ir

Several strategies can be employed to improve the lightfastness of textiles dyed with pigments like this compound:

Dye Selection: Choosing dyes with inherently better photostability is the most straightforward approach. utstesters.comtiankunchemical.com

Dyeing Process Optimization: Ensuring the dye is fully combined with the fibers and that any unfixed or hydrolyzed dye is removed through thorough washing and soaping can improve fastness properties. utstesters.comtiankunchemical.comgester-instruments.com

Use of Additives: The application of UV absorbers or antioxidants can help protect the dye from photodegradation. utstesters.comtiankunchemical.comtul.cz These additives can be applied during the finishing process and work by absorbing UV radiation before it can damage the dye molecules. utstesters.comtul.cz

Dyeing Depth: The concentration of the dye on the fabric can also play a role. Darker shades, which have a higher concentration of dye and greater aggregation of dye molecules, tend to exhibit better lightfastness compared to lighter shades. utstesters.comtiankunchemical.com

Table 3: Factors Influencing Lightfastness of Triarylmethane Dyes on Textiles

FactorInfluence on LightfastnessMechanism/Explanation
Fiber Type Higher lightfastness observed on acrylic fibers compared to natural fibers. icrc.ac.irThe hydrophobic environment of acrylic fibers may protect the dye from moisture and oxygen, which are involved in photodegradation. icrc.ac.ir
Dye Basicity A relationship exists between the basicity of the dye cation and lightfastness; more basic cations can lead to lower fastness. icrc.ac.irThe specific chemical interactions between the dye and the fiber's dye sites are influenced by the dye's basicity.
Dye Concentration Increased dyeing depth generally leads to improved lightfastness. utstesters.comtiankunchemical.comHigher concentrations result in larger dye aggregates, reducing the surface area exposed to light and air per unit of dye. utstesters.comtiankunchemical.com
Finishing Agents Use of UV absorbers and antioxidants can enhance lightfastness. utstesters.comtiankunchemical.comtul.czUV absorbers absorb harmful UV radiation, while antioxidants inhibit the photo-oxidative reactions that cause fading. tul.cz

Pigment Encapsulation and Surface Modification Strategies for Enhanced Functional Properties

To overcome limitations such as poor stability and to impart new functionalities, encapsulation and surface modification of pigments like this compound are promising strategies. These techniques aim to create a protective shell around the pigment particles or to alter their surface chemistry.

Pigment Encapsulation: Encapsulation involves entrapping the pigment particles within a matrix of another material, often a polymer or an inorganic substance like silica. This can improve the pigment's stability against light, heat, and chemical degradation. maxapress.com For instance, research on the closely related Rhodamine B has explored its encapsulation within metal-organic frameworks (MOFs) and mesoporous silica. digitellinc.comresearchgate.net

Encapsulation in MOFs: Co-synthesis methods, where the dye is introduced during the formation of the MOF, allow the framework to form around the dye molecule. This can lead to higher loading capacities compared to post-synthesis loading. digitellinc.com

Encapsulation in Mesoporous Silica: Incorporating fluorescent dyes into the pores of mesoporous silica can lead to a blue-shift in their photoluminescence spectra, with the extent of the shift depending on the structure of the mesopores. researchgate.net This demonstrates that the encapsulating material can also be used to tune the optical properties of the pigment.

Surface Modification: This approach involves chemically altering the surface of the pigment particles to improve their compatibility with a matrix, reduce aggregation, or introduce new functional groups.

Silica Coating: A common method for modifying the surface of nanoparticles and pigments is to coat them with a layer of silica. nih.govresearchgate.netnih.gov This can be achieved through the co-hydrolysis of tetraethylorthosilicate (TEOS) and various organosilane reagents, allowing for the introduction of different functional groups (e.g., carboxylate, amine) onto the surface. nih.govnih.gov Such modifications can reduce non-specific binding in bioanalytical applications and improve the dispersion of the pigment in various media. nih.govnih.gov

Treatment with Organic Acids: Treating lake pigments with a triarylmethane structure, such as this compound, with substituted or unsubstituted aryl sulfonic or carboxylic acids has been shown to significantly increase their light and heat resistance. google.com This surface treatment can lead to changes in the state of the pigment particle surface, which in turn improves the performance of pigment dispersions made from them, for example, in color filters. google.com

These advanced strategies open up new possibilities for the use of this compound in high-performance applications where enhanced stability and specific surface properties are required.

Regulatory Science, Risk Management, and Policy Implications for C.i. Pigment Violet 1

Inclusion and Status on National and International Chemical Substance Inventories

A critical first step in the regulatory oversight of any chemical is its inclusion on a national chemical inventory. These inventories serve as official lists of chemical substances that are legally permitted for commerce or use within a country or region. C.I. Pigment Violet 1 is listed on several major international inventories, indicating its global commercial presence.

Key inventories that list this compound include:

United States Toxic Substances Control Act (TSCA) Inventory: this compound is an active substance on the non-confidential portion of the TSCA Inventory epa.gov.

Canadian Domestic Substances List (DSL): The pigment is included on Canada's DSL epa.govcanada.cacanada.ca. A screening assessment conducted under the Canadian Environmental Protection Act, 1999 (CEPA) concluded that the substance does not meet the criteria for being a danger to human health at current exposure levels canada.cacanada.ca.

European Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): The European Chemicals Agency (ECHA) maintains a registration dossier for the substance, a prerequisite for manufacturing or importing it into the European Union in significant quantities europa.eu. Many suppliers affirm that their products are compliant with REACH regulations brilliantchem.comreachcentrum.eupigments.compigments.com.

The following table summarizes the inventory status of this compound in selected jurisdictions.

Jurisdiction/InventoryAbbreviationStatus
United States Toxic Substances Control Act InventoryTSCAActive epa.gov
Canadian Domestic Substances ListDSLListed epa.govcanada.cacanada.ca
European Registration, Evaluation, Authorisation and Restriction of ChemicalsREACHRegistered europa.eu

Regulatory Risk Evaluation Frameworks and Methodologies (e.g., TSCA, REACH)

Regulatory frameworks like TSCA and REACH provide structured methodologies for evaluating the potential risks of chemical substances. These evaluations are foundational to subsequent risk management decisions.

Under the 2016 amendments to TSCA , the U.S. Environmental Protection Agency (EPA) is mandated to systematically prioritize and evaluate existing chemicals to determine if they pose an "unreasonable risk" to health or the environment epa.govfederalregister.gov. The process involves several key stages:

Prioritization: Chemicals are designated as either high or low priority for risk evaluation.

Risk Evaluation: This multi-year process includes three main phases:

Scope Document: Outlines the hazards, exposures, conditions of use, and potentially exposed or susceptible subpopulations the EPA intends to consider epa.gov.

Hazard and Exposure Assessment: A comprehensive review of scientific evidence on the chemical's intrinsic hazards and the pathways through which populations and the environment may be exposed.

Risk Determination: An integration of the hazard and exposure assessments to determine whether the chemical, as a whole, presents an unreasonable risk under its conditions of use epa.govpublicnow.com. The EPA has adopted a "whole chemical" approach, where a single unreasonable risk determination is made for the entire substance, even if only some conditions of use drive the risk americanchemistry.comregulations.gov.

Risk Management: If an unreasonable risk is identified, the EPA must implement regulations to mitigate that risk epa.gov.

The REACH regulation in the European Union requires manufacturers and importers to register substances with the European Chemicals Agency (ECHA). The registration dossier must contain data on the substance's properties, hazards, uses, and appropriate risk management measures. This places the burden of proof for demonstrating safe use on the industry. For many substances, including pigments, companies often form consortia to jointly prepare and submit registration dossiers reachcentrum.eu.

In Canada , a screening assessment for the "Pigments and Dyes Group," which included this compound, was conducted under the Chemicals Management Plan. This process uses an ecological risk classification approach and considers human health effects to determine if substances pose a risk to the environment or human health canada.cacanada.ca.

Hazard identification involves determining the potential adverse health and environmental effects of a substance. For this compound, regulatory bodies have reviewed various toxicological endpoints.

Human Health Hazards: The Canadian screening assessment identified the dye component of Pigment Violet 1, Basic Violet 10, as the basis for its health effects evaluation. The critical effects noted in laboratory studies included an increased incidence of brain and spinal cord astrocytomas, as well as increased mortality and changes in organ weights canada.ca. The U.S. National Toxicology Program has also published data from in vitro mutagenicity (Ames) tests for the pigment nih.gov. The ECHA registration dossier includes data from acute oral toxicity studies, which concluded that the substance does not warrant classification for this endpoint under the CLP regulation europa.eu.

Exposure assessment evaluates the pathways, magnitude, frequency, and duration of contact with a substance. Regulatory assessments consider exposures to workers, consumers, the general population, and the environment across the chemical's lifecycle. For this compound, the Canadian assessment considered potential oral exposure from consumer products like chalk canada.ca. In a broader context, such as under TSCA, occupational exposure assessments for pigments evaluate inhalation and dermal exposures during manufacturing, processing (e.g., incorporation into paints and plastics), industrial use, and disposal regulations.govepa.gov.

The culmination of the risk evaluation process is a risk determination. Under TSCA, the EPA must determine if a chemical substance presents an "unreasonable risk of injury to health or the environment" under its specific conditions of use publicnow.comkhlaw.com. This determination is made based on the weight of scientific evidence and does not consider costs or other non-risk factors epa.govfederalregister.gov.

The process for a similar pigment, C.I. Pigment Violet 29, illustrates this decision-making framework. The EPA evaluated its hazards and exposures across all conditions of use and determined that it presented an unreasonable risk to the health of workers due to lung toxicity from long-term inhalation exposure epa.gov. This single "whole chemical" determination then triggered the requirement for risk management action, even for conditions of use that did not themselves contribute to the unreasonable risk finding epa.gov.

Management of Occupational Exposures and Development of Workplace Safety Standards

Protecting workers from potential hazards associated with this compound is a primary goal of risk management. This is achieved through a hierarchy of controls, communicated via Safety Data Sheets (SDS), and codified in workplace safety standards artiscreation.com. General good practice for handling pigments involves minimizing or eliminating direct worker contact with the chemical in its powdered form artiscreation.comnaturalpigments.com.

If a regulatory body determines an unreasonable risk to workers, it can mandate specific workplace safety standards. For example, the EPA's proposed risk management rule for C.I. Pigment Violet 29 would require specific respiratory protections and workplace cleaning programs to address the identified inhalation risk bloomberglaw.com. Such rules establish legally enforceable standards beyond general industry guidance.

Engineering controls and Personal Protective Equipment (PPE) are fundamental to mitigating occupational exposure to powdered pigments.

Engineering Controls: These are considered the first line of defense and include measures that physically separate workers from the hazard. For pigment powders, the most effective engineering control is local exhaust ventilation, which captures dust at the source before it can enter the worker's breathing zone artiscreation.comconservation-wiki.com.

Personal Protective Equipment (PPE): When engineering controls cannot sufficiently reduce exposure, PPE is required. It is considered a last resort because its effectiveness depends heavily on proper selection, fit, and consistent use by the worker storemasta.com.au. For this compound powder, standard PPE includes:

Respiratory Protection: NIOSH-approved respirators, such as N95 or higher-rated P100 filters, are recommended to prevent inhalation of fine particles conservation-wiki.comquora.com.

Eye Protection: Safety glasses or goggles to prevent eye contact with dust conservation-wiki.com.

Regulatory agencies are increasingly cautious about assuming PPE is always used effectively. In its recent risk evaluations, the EPA has moved to assess baseline risk without assuming the use of PPE, which can lead to a finding of unreasonable risk and the subsequent mandating of specific controls regulations.govepa.gov.

To ensure that controls are effective and workers are protected, companies implement workplace monitoring and exposure assessment strategies. This systematic process involves measuring worker exposure to hazardous substances and evaluating the data against established occupational exposure limits (OELs) omegaenv.com.

Key components of a monitoring strategy for pigment dust include:

Initial Site Assessment: Identifying tasks and areas where dust is generated environet.com.au.

Sampling Method: The preferred method is personal air sampling, where a pump is worn by the worker to collect air from their breathing zone over a representative period, such as a full shift rbindustrial.co.ukperitushealth.comcasellasolutions.com. This provides an accurate measure of an individual's exposure.

Data Analysis and Comparison: The collected samples are analyzed, and the results are compared to relevant OELs, such as those from OSHA or ACGIH, to determine compliance and assess risk omegaenv.com.

Documentation and Adjustment: Monitoring results are documented and used to verify the effectiveness of existing controls (like ventilation) and to make necessary adjustments to improve worker protection environet.com.au.

A robust workplace monitoring program is essential for a compliant and effective industrial hygiene program, providing the data necessary to make informed decisions about risk management and worker safety peritushealth.comcasellasolutions.com.

Consumer Product Safety Regulations and Risk Mitigation Strategies

The safety of consumer products containing this compound is primarily addressed through regulations governing its use in specific applications, such as cosmetics, food contact materials, and toys. These regulations often stipulate purity requirements, migration limits, and labeling mandates to ensure consumer safety.

In the United States, color additives are regulated by the Food and Drug Administration (FDA). For a pigment to be used in applications like cosmetics or food packaging, it must be listed in the Code of Federal Regulations (CFR), Title 21. iacmcolor.orgakrochem.com These regulations outline the approved uses, specifications, and any limitations for each color additive. iacmcolor.org this compound is listed on the Toxic Substances Control Act (TSCA) Active Inventory, indicating it is in commerce in the US. epa.gov

In the European Union, the regulation of pigments in consumer products is multifaceted. For cosmetics, Regulation (EC) No 1223/2009 sets out the requirements for substances used in cosmetic products. legislation.gov.ukfastcolours.comeuropa.eueuropa.eu Colorants must be explicitly listed in the Annexes of this regulation to be permitted for use. For food contact materials, while there is a framework regulation (EC) No 1935/2004, specific measures for pigments are often addressed at the national level within member states. vdmi.de

Toy safety is another critical area, with the EU's Toy Safety Directive 2009/48/EC establishing strict limits for the migration of certain elements from toy materials. tuvsud.cnjamesmbrown.co.uk This is to prevent children from ingesting harmful substances. Pigment suppliers are generally expected to provide information on the elemental composition of their products to allow toy manufacturers to ensure compliance. jamesmbrown.co.ukvdmi.de

Risk Mitigation Strategies for this compound in industrial settings focus on minimizing worker exposure. Key strategies include:

Engineering Controls: Ensuring adequate ventilation to control dust and vapors is a primary recommendation.

Personal Protective Equipment (PPE): The use of appropriate PPE is crucial. This typically includes:

Respiratory Protection: NIOSH-approved respirators are recommended where dust or mist is present. noaa.gov

Hand Protection: Chemical-resistant gloves.

Eye Protection: Safety glasses with side shields.

Hygiene Practices: Workers are advised to wash hands thoroughly after handling and before eating or drinking. Contaminated clothing should be handled properly.

Spill and Leakage Procedures: In case of a spill, it is recommended to dampen the solid material to prevent dust formation and then transfer it to a suitable container for disposal. noaa.gov

Below is an interactive data table summarizing the general regulatory status and risk management approaches for this compound.

Region/ApplicationKey Regulation(s)Status/Requirements for this compound
United States
General ChemicalsToxic Substances Control Act (TSCA)Listed on the TSCA Active Inventory. epa.gov
Cosmetics21 CFR Parts 73, 74, 81, 82Use in cosmetics requires specific FDA approval and listing as a permitted color additive.
Food Contact21 CFR Parts 170-199Use in food contact materials requires FDA clearance as a food additive. iacmcolor.org
European Union
General ChemicalsREACH (EC) No 1907/2006Registered under EINECS (European Inventory of Existing Commercial Chemical Substances).
CosmeticsRegulation (EC) No 1223/2009Must be listed in the annexes of the regulation to be used as a colorant in cosmetics. legislation.gov.ukfastcolours.comeuropa.eueuropa.eu
Food ContactRegulation (EC) No 1935/2004Subject to framework regulation, with specific measures often at the national level. vdmi.de
ToysToy Safety Directive 2009/48/ECSubject to migration limits for specific elements. tuvsud.cnjamesmbrown.co.uk

International Harmonization of Chemical Regulations and Promotion of Best Practices

The international landscape for chemical regulations is complex, with different regions having their own legal frameworks. However, there is a growing trend towards harmonization to facilitate international trade and ensure a consistent level of safety.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is a key example of international cooperation. While not a regulation itself, it provides a standardized framework for classifying chemicals according to their hazards and communicating this information on labels and safety data sheets (SDS). The adoption of GHS by countries around the world promotes a more consistent approach to hazard communication for substances like this compound.

Organizations such as the Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD) play a role in promoting best practices within the industry. etad.cometad.com ETAD works with its member companies to address the health and environmental aspects of their products and to engage with regulatory bodies on a global scale. etad.com

While specific, binding international agreements solely focused on this compound are not evident, its presence on major chemical inventories necessitates a degree of de facto harmonization. For instance, a manufacturer of this compound intending to sell in both the US and the EU would need to comply with both TSCA and REACH requirements. This often leads to the adoption of the stricter of the two standards for product stewardship and safety data.

The promotion of best practices is also driven by industry associations and the dissemination of safety information through documents like Safety Data Sheets. These documents provide standardized information on handling, storage, disposal, and emergency measures, contributing to a baseline of safe practices across different regions.

The table below outlines the inventory status of this compound in key international regulatory systems, which is a foundational aspect of international chemical management.

Country/RegionChemical InventoryCAS NumberEINECS Number
United States TSCA1326-03-0 dyestuffintermediates.com-
European Union EINECS-215-413-3 sypigment.com
Canada DSLOn the Domestic Substances List epa.gov-

Theoretical and Computational Chemistry Studies of C.i. Pigment Violet 1

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com This approach allows for a balance between accuracy and computational cost, making it suitable for relatively large molecules like C.I. Pigment Violet 1.

A key output of DFT calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is crucial in determining the molecule's electronic properties and reactivity. A smaller gap generally indicates that the molecule can be more easily excited, which is directly related to its color.

For a molecule like this compound, the extensive conjugated π-system of the xanthene core is expected to lead to a relatively small HOMO-LUMO gap, facilitating electronic transitions in the visible region of the electromagnetic spectrum. These transitions involve the promotion of an electron from the HOMO to the LUMO upon absorption of light. The specific energies of these orbitals and the nature of the electronic transitions can be calculated using DFT. Quantum chemical investigations have shown that the conjugate structure of a dye is directly related to its color. researchgate.net

Detailed molecular orbital analysis for this compound would require specific DFT calculations that are not publicly available. However, a hypothetical representation of such data is provided in the table below.

Molecular OrbitalEnergy (eV) (Hypothetical)Description
LUMO+1-1.5Antibonding π* orbital
LUMO-2.0Lowest unoccupied molecular orbital, primarily located on the xanthene ring system
HOMO-5.5Highest occupied molecular orbital, with significant contribution from the diethylamino groups
HOMO-1-6.0Bonding π orbital

HOMO-LUMO Gap (Hypothetical): 3.5 eV

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to calculate the excited states of molecules. researchgate.net This method is particularly powerful for predicting the UV-Vis absorption spectra of dyes and pigments. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax), which is the primary determinant of a substance's color. mdpi.com

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set used in the calculation. rsc.org For instance, studies on other pigments have shown that hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide good agreement with experimental spectra. rsc.org The predicted λmax can then be correlated to the perceived color of the pigment. For this compound, which has a violet color, the λmax is expected to be in the green-yellow region of the visible spectrum (around 560-600 nm), as the perceived color is complementary to the absorbed color.

Furthermore, computational methods can be used to predict colorimetric properties such as the CIELab* values, which define the color in a three-dimensional space (L* for lightness, a* for the green-red axis, and b* for the blue-yellow axis). This allows for a quantitative comparison between theoretically predicted colors and experimentally measured values. researchgate.net

PropertyPredicted Value (Hypothetical)Method
λmax580 nmTD-DFT (B3LYP/6-31G)
Oscillator Strength1.2TD-DFT
CIELabL=50, a=30, b*=-40DFT/TD-DFT

Molecular Dynamics Simulations for Pigment-Material Interactions and Interfacial Phenomena

While quantum mechanics is excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of pigment-material interactions.

For this compound, MD simulations could be employed to understand its behavior in various applications, such as its dispersion in a polymer matrix or its interaction with a solvent. These simulations can provide insights into:

Aggregation: How individual pigment molecules interact with each other to form larger aggregates, which can affect the color and transparency of the final product.

Dispersion: The interaction of the pigment with dispersants and the surrounding medium, which is crucial for achieving a stable and uniform coloration.

Interfacial Phenomena: The behavior of the pigment at the interface with other materials, such as binders in an ink or paint formulation.

Currently, there are no specific published MD simulation studies focused on this compound. Such studies would be valuable for optimizing its performance in various applications.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Hazard Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. aftonchemical.com These models are built by establishing a correlation between the structural features of a set of molecules and their experimentally determined properties. nih.gov QSAR models are particularly valuable in the early stages of chemical development for screening potential hazards without the need for extensive animal testing. aftonchemical.comnih.gov

For this compound, a QSAR model for hazard prediction would involve:

Data Collection: Gathering toxicity data for a range of structurally similar compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which are numerical representations of their structural, physical, and chemical properties.

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that relates the descriptors to the observed toxicity. mdpi.com

Validation: Rigorously validating the model to ensure its predictive power. aftonchemical.com

Once a validated QSAR model is established, it can be used to predict the potential hazards of this compound and its derivatives. For instance, a QSAR model could predict endpoints such as mutagenicity, carcinogenicity, or skin sensitization. While a specific QSAR study for this compound is not available, a search of the Chemical Effects in Biological Systems database indicates that it has been tested for mutagenicity. nih.gov This type of experimental data is essential for the development of reliable QSAR models.

Computational Design and De Novo Prediction of Novel this compound Derivatives

Computational chemistry can also be used in a predictive capacity to design novel pigment molecules with desired properties. This process, often referred to as de novo design, involves using computational algorithms to generate new molecular structures and then evaluating their properties using the methods described above (e.g., DFT, QSAR).

For this compound, computational design could be used to create new derivatives with, for example:

Modified Color: By making specific chemical modifications to the xanthene core or the substituent groups, the HOMO-LUMO gap can be tuned to shift the absorption spectrum and produce different colors.

Improved Lightfastness: Computational methods can help identify structural features that are prone to degradation upon exposure to light and guide the design of more stable molecules.

Enhanced Solubility or Dispersibility: By adding or modifying functional groups, the interaction of the pigment with solvents or polymer matrices can be improved.

Reduced Toxicity: QSAR models can be used to screen out potentially toxic derivatives before they are synthesized.

This in silico approach can significantly accelerate the discovery and development of new pigments by prioritizing the most promising candidates for experimental synthesis and testing.

Future Research Directions and Unanswered Questions in C.i. Pigment Violet 1 Science

The ongoing exploration of C.I. Pigment Violet 1 and related compounds continues to open new avenues for scientific inquiry. While much is known about its fundamental properties and current applications, several key areas warrant further investigation to enhance its performance, sustainability, and safety profile. Future research is poised to focus on greener manufacturing processes, comprehensive environmental and health risk assessments, novel high-performance applications, and the integration of advanced computational tools for discovery and optimization.

Q & A

Q. How do dispersant-pigment interactions influence the optical properties of this compound?

  • Methodology : Map adsorption mechanisms using isothermal titration calorimetry (ITC) and Raman spectroscopy. Compare dispersants (e.g., CP-series vs. polymeric) for effects on λmax and reflectance curves .

Methodological Notes

  • Data Conflict Resolution : Cross-reference EPA risk evaluations with independent in vitro assays (e.g., A549 cell viability) to address discrepancies in hazard classification.
  • Ethical Compliance : Align inhalation studies with OECD TG 413 guidelines and obtain IACUC approval for animal models .
  • Replicability : Document homogenization parameters (pressure, cycles) and raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.